![molecular formula C18H16N4O2 B2552995 N-({[2,3'-Bipyridin]-3-yl}methyl)-1-methyl-2-oxo-1,2-dihydropyridin-3-carboxamid CAS No. 1904010-73-6](/img/structure/B2552995.png)
N-({[2,3'-Bipyridin]-3-yl}methyl)-1-methyl-2-oxo-1,2-dihydropyridin-3-carboxamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "N-([2,3'-bipyridin]-3-ylmethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide" is a complex molecule that appears to be related to a family of pyridine derivatives. These derivatives are of significant interest due to their potential applications in pharmaceuticals and crystal engineering. The molecule consists of a dihydropyridine ring substituted with a carboxamide group and a bipyridine moiety, which may contribute to its binding properties and reactivity.
Synthesis Analysis
The synthesis of related pyridine carboxamide compounds often involves the formation of amide bonds and the functionalization of pyridine rings. For instance, monoamide isomers have been synthesized using acyl chloride reactions, as described in the synthesis of various 6-(N-methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic acid methyl ester isomers . Similarly, the synthesis of a pincer-type tricationic compound, N,N'-di(pyridine-4-yl)-pyridine-3,5-dicarboxamide, involves the formation of amide bonds and the use of triflate anions for stabilization . These methods may provide insights into the potential synthetic routes for the compound .
Molecular Structure Analysis
The molecular structure of pyridine carboxamide derivatives is often characterized by spectroscopic techniques such as FT-IR, NMR, and UV-vis spectroscopy . The presence of substituents on the pyridine ring can induce electronic effects, influencing the molecular conformation and reactivity. For example, the pincer-type compound mentioned earlier exhibits a planar central N-methyl moiety with adjacent N-methylpyridine moieties at specific dihedral angles, contributing to its three-dimensional supramolecular structure .
Chemical Reactions Analysis
Pyridine carboxamides can undergo various chemical reactions, including ring transformations and modifications at vicinal positions . The reactivity of these compounds can be altered by introducing different substituents, as seen in the methylation of the pyridine moiety to enhance analgesic properties . The chemical modification of the pyridine ring can lead to the optimization of biological properties, indicating the potential for the compound to be modified for specific applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine carboxamide derivatives are influenced by their molecular structure. The presence of hydrogen bonds, as observed in the crystal structure of 4-oxo-N-phenyl-1,4-dihydropyridine-3-carboxamide, can lead to the formation of infinite chains and affect the compound's solubility and stability . The stereochemistry of these compounds, such as the presence of diastereomeric pairs in N-[2-(aryl)-5-methyl-4-oxo-1,3-thiazolidine-3-yl]-pyridine-3-carboxamides, can also impact their physical properties and biological activity .
Wissenschaftliche Forschungsanwendungen
Vorläufer für stickstoffdotierte poröse Kohlenstoffe
Diese Verbindung kann aufgrund ihrer Pyridin-haltigen Struktur als Vorläufer für stickstoffdotierte poröse Kohlenstoffe (NPCs) verwendet werden. NPCs haben aufgrund ihrer aufkommenden Anwendungen, wie z. B. Elektrokatalysatoren für die Sauerstoffreduktionsreaktion (ORR), elektrochemische Kondensatoren, Lithium-Ionen-Batterien, Adsorptionsmittel und Katalysatorträger, große Aufmerksamkeit erhalten .
Hochleistungs-kapazitives Verhalten
Die so hergestellten porösen Kohlenstoffe, NPC800 (erhalten bei 800 °C) und NPC1000 (erhalten bei 1000 °C), wurden mittels Rasterelektronenmikroskopie, Röntgenpulverdiffraktometrie, N2-Sorptionsisothermen und Röntgenphotoelektronenspektroskopie (XPS) charakterisiert. NPC800 zeigte die höhere spezifische Kapazität (226,6 F g −1 bei 1 A g −1) als NPC1000 und behielt 178,0 F g −1 auch bei einer hohen Stromdichte von bis zu 10 A g −1 .
Synthese von Bipyridinderivaten
Bipyridine und ihre Derivate werden in großem Umfang als grundlegende Bestandteile in verschiedenen Anwendungen eingesetzt, darunter biologisch aktive Moleküle, Liganden in der Übergangsmetallkatalyse, Photosensibilisatoren, Viologene und in supramolekularen Strukturen .
Liganden für Katalysatoren
Bipyridine und ihre Derivate werden in großem Umfang als Liganden in der Übergangsmetallkatalyse eingesetzt .
Photosensibilisatoren
Bipyridine und ihre Derivate werden in großem Umfang als Photosensibilisatoren eingesetzt .
Viologene
Bipyridine und ihre Derivate werden in großem Umfang in Viologen eingesetzt .
Supramolekulare Strukturen
Bipyridine und ihre Derivate werden in großem Umfang in supramolekularen Strukturen eingesetzt .
Biologisch aktive Moleküle
Bipyridine und ihre Derivate werden in großem Umfang als biologisch aktive Moleküle eingesetzt .
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-methyl-2-oxo-N-[(2-pyridin-3-ylpyridin-3-yl)methyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O2/c1-22-10-4-7-15(18(22)24)17(23)21-12-14-6-3-9-20-16(14)13-5-2-8-19-11-13/h2-11H,12H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHEFYCUVJUJSNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)NCC2=C(N=CC=C2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(ethylthio)benzamide](/img/structure/B2552915.png)
![2-{[3-(Ethoxycarbonyl)-2-methyl-1-benzofuran-5-yl]oxy}propanoic acid](/img/structure/B2552917.png)

![N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide hydrochloride](/img/structure/B2552919.png)
![N-[[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide](/img/structure/B2552921.png)
![ethyl N-{[benzyl(cyanomethyl)carbamoyl]methyl}-N-methylcarbamate](/img/structure/B2552922.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]ethanediamide](/img/structure/B2552923.png)
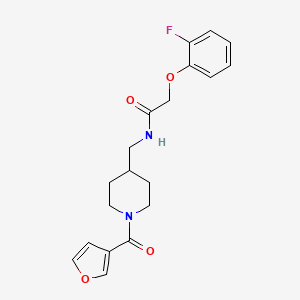
![(E)-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(3-nitrophenyl)acrylamide hydrochloride](/img/structure/B2552926.png)
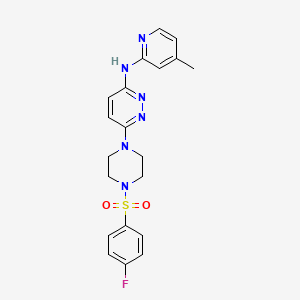
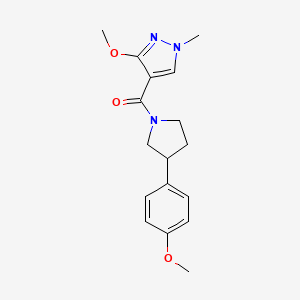
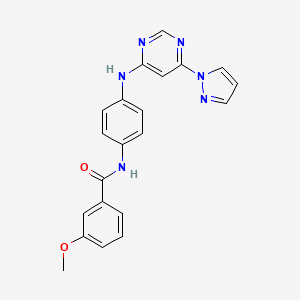
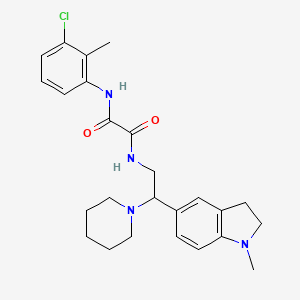
![7-(Hydroxymethyl)spiro[3.5]nonan-2-one](/img/structure/B2552934.png)